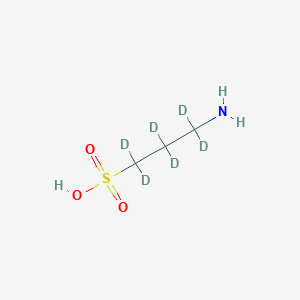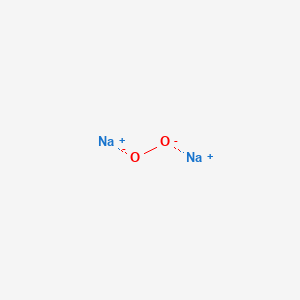
3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar sulfonyl chloride compounds, such as hydroxyalkanesulfonyl chlorides, involves chlorination of hydroxyalkanesulfinate salts in a nonpolar medium. For instance, hydroxyalkanesulfonyl chlorides can be obtained by chlorination of a dichloromethane suspension of sodium hydroxyalkanesulfinate (King & Rathore, 1987). This process might be closely related to the synthesis of 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride, suggesting a method that involves initial preparation of a sulfinate salt followed by chlorination.
Molecular Structure Analysis
The molecular structure of sulfonyl chloride compounds, including 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride, can be elucidated using various spectroscopic methods. For related compounds, DFT (Density Functional Theory) calculations can provide insights into molecular parameters such as bond lengths and angles, charge distribution, and the potential energy distribution of vibrational modes (Viji et al., 2020).
Chemical Reactions and Properties
Sulfonyl chlorides are reactive towards nucleophiles, including amines and alcohols, to form sulfonamides and sulfonate esters, respectively. These reactions are central to the chemical properties of sulfonyl chlorides. For example, the reaction of hydroxyalkanesulfonyl chloride with triethylamine in ethanol can lead to the formation of sultones, illustrating the compound's reactivity and potential for cyclization (King & Rathore, 1987).
Aplicaciones Científicas De Investigación
Synthesis of Functional Aromatic Multisulfonyl Chlorides
3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride plays a crucial role in the synthesis of functional aromatic multisulfonyl chlorides, serving as a key intermediate in the development of complex organic molecules. This compound is instrumental in the formation of structures such as 3,5-bis(chlorosulfonyl)-1-acetophenone and related compounds through oxidative chlorination processes. These multisulfonyl chlorides are foundational in creating dendritic and complex organic architectures, indicating their significant utility in synthetic chemistry and material science applications (Percec et al., 2001).
Green Chemistry in Aromatic Electrophilic Substitution Reactions
In green chemistry, 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride's derivatives have been explored for their efficacy in aromatic electrophilic substitution reactions, such as benzoylation and acetylation, catalyzed by metal triflates in ionic liquids. This approach has demonstrated not only high conversion rates but also enhanced regioselectivity compared to traditional molecular solvents, showcasing the compound's potential in sustainable chemical processes (Ross & Xiao, 2002).
Development of Polymer Electrolyte Membranes
The compound has found applications in the development of polymer electrolyte membranes for fuel cells. By incorporating sulfonic acid groups through long alkyl side chains derived from 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride, researchers have synthesized poly(phenylene ether)s with excellent properties as proton exchange membranes. These polymers exhibit good mechanical, oxidative, and dimensional stabilities, along with high proton conductivities, making them promising materials for fuel cell applications (Zhang et al., 2013).
Synthesis of Photosensitive Polymers
Moreover, the compound has been utilized in the synthesis of photosensitive polymers, where it acts as a precursor for polymers containing photosensitive unsaturated keto groups in the main chain. These polymers, derived from 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride, have demonstrated significant solubility in common organic solvents and improved thermal stability, making them suitable for applications requiring photocrosslinking and thermal resistance (Kaniappan et al., 2013).
Propiedades
IUPAC Name |
3-(4-methoxyphenoxy)propane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO4S/c1-14-9-3-5-10(6-4-9)15-7-2-8-16(11,12)13/h3-6H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZBQBXKJZWBBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408720 |
Source


|
| Record name | 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride | |
CAS RN |
118943-25-2 |
Source


|
| Record name | 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Methoxyphenoxy)propane sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B49765.png)











